N,3,4,7-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-2-carboxamide
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Overview
Description
N,3,4,7-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a pyridine ring, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,4,7-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Pyridine Ring: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine moiety to the benzofuran core.
Formation of the Oxolane Ring: The oxolane ring can be introduced through cyclization reactions involving diols or other suitable precursors.
Final Coupling and Functionalization: The final step involves coupling the oxolane and pyridine-substituted benzofuran with the carboxamide group under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,3,4,7-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst, or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: Its structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of N,3,4,7-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or nucleic acids, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide: Lacks the pyridine and oxolane rings, which may result in different biological activity and chemical properties.
N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-2-carboxamide: Lacks the tetramethyl substitution, which may affect its reactivity and interaction with biological targets.
Uniqueness
N,3,4,7-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-2-carboxamide is unique due to the combination of its structural features, which may confer specific properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.
Properties
IUPAC Name |
N,3,4,7-tetramethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-13-7-8-14(2)19-18(13)15(3)20(27-19)22(25)24(4)17-9-11-26-21(17)16-6-5-10-23-12-16/h5-8,10,12,17,21H,9,11H2,1-4H3/t17-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLQFEORXUFAOE-LAUBAEHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(OC2=C(C=C1)C)C(=O)N(C)C3CCOC3C4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(OC2=C(C=C1)C)C(=O)N(C)[C@H]3CCO[C@@H]3C4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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